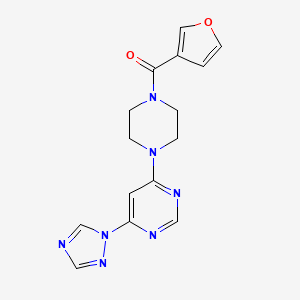

(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(furan-3-yl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(furan-3-yl)methanone” is a complex organic molecule that contains several functional groups including a 1,2,4-triazole ring, a pyrimidine ring, a piperazine ring, and a furan ring . It is likely to be a part of a larger class of compounds known as 1,2,4-triazole derivatives .

Synthesis Analysis

The synthesis of similar compounds involves the reaction of appropriate starting materials in the presence of suitable reagents . The structures of the synthesized compounds are usually confirmed by spectroscopic techniques like NMR and MS analysis .Molecular Structure Analysis

The molecular structure of such compounds is typically established by NMR and MS analysis . Single-crystal X-ray diffraction analysis can also provide valuable information about the molecular structure .Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be complex due to the presence of multiple reactive sites. The 1,2,4-triazole ring, the pyrimidine ring, the piperazine ring, and the furan ring can all participate in various chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of such compounds can be determined using various analytical techniques. For example, the melting point can be determined experimentally . The IR absorption spectra can provide information about the functional groups present in the compound .Wissenschaftliche Forschungsanwendungen

Synthesis and Derivative Formation

The chemical compound (4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(furan-3-yl)methanone is involved in the synthesis of various heterocyclic compounds, demonstrating its utility in creating complex molecules with potential biological activities. Abdelhamid et al. (2012) described the synthesis of naphtho[2,1-b]furan-2-yl and pyrazolo[1,5-a]pyrimidine derivatives from a base compound similar in structure to our compound of interest, indicating its role in developing molecules with potential pharmacological properties (Abdelhamid, Shokry, & Tawfiek, 2012). This highlights its significance in medicinal chemistry for the synthesis of novel therapeutic agents.

Antimicrobial and Antiviral Activities

Compounds with similar structural frameworks have been studied for their antimicrobial and antiviral activities. For instance, Patel et al. (2011) synthesized new pyridine derivatives with potential antimicrobial properties, demonstrating the broad utility of furan and piperazine derivatives in developing antimicrobial agents (Patel, Agravat, & Shaikh, 2011). Additionally, Wang et al. (2014) isolated compounds from a mangrove-derived actinomycete showing activity against the influenza A virus, further illustrating the potential of compounds with similar structures in antiviral research (Wang et al., 2014).

Corrosion Inhibition

In an interesting application outside of pharmacology, Singaravelu and Bhadusha (2022) investigated a structurally similar compound for its effectiveness in inhibiting mild steel corrosion in an acidic medium. Their research suggests that compounds like this compound could offer protective benefits in industrial applications by preventing metal corrosion (Singaravelu & Bhadusha, 2022).

Wirkmechanismus

Target of action

Compounds containing the 1,2,4-triazole moiety are known to exhibit a wide range of biological activities. They are often involved in interactions with various enzymes and receptors in the cell .

Mode of action

The mode of action of 1,2,4-triazole derivatives can vary greatly depending on the specific compound and its targets. Some common mechanisms include inhibition of enzyme activity, disruption of cell membrane integrity, and interference with DNA synthesis .

Biochemical pathways

The affected pathways will depend on the specific targets of the compound. For example, if the compound targets an enzyme involved in DNA synthesis, it could affect the cell cycle and DNA replication processes .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure and can greatly influence its bioavailability. For example, the presence of the piperazine ring may influence the compound’s solubility and absorption .

Result of action

The molecular and cellular effects of the compound’s action will depend on its mode of action and the biochemical pathways it affects. This could range from cell death in the case of anticancer activity, to inhibition of microbial growth in the case of antimicrobial activity .

Action environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability .

Zukünftige Richtungen

The future research directions for this compound could involve further exploration of its anticancer properties . It could also involve the design and development of more selective and potent anticancer molecules based on the structural optimization platform provided by 1,2,4-triazole benzoic acid hybrids .

Eigenschaften

IUPAC Name |

furan-3-yl-[4-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N7O2/c23-15(12-1-6-24-8-12)21-4-2-20(3-5-21)13-7-14(18-10-17-13)22-11-16-9-19-22/h1,6-11H,2-5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNKAJYGRCVTZSB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NC=NC(=C2)N3C=NC=N3)C(=O)C4=COC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N7O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-fluoro-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2722148.png)

![N-butyl-3-[(4-ethoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2722149.png)

![Ethyl 5-[[2-(2,4-dichlorophenoxy)acetyl]amino]-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2722164.png)

![N-(2-methoxyphenethyl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide](/img/structure/B2722167.png)